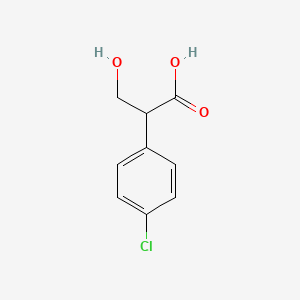

2-(4-Chlorophenyl)-3-hydroxypropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIPXLZSJUHFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16864-90-7 | |

| Record name | 2-(4-chlorophenyl)-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid

This guide details the physicochemical profile, synthesis, and analytical characterization of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid (commonly known as 4-Chlorotropic acid ). This compound serves as a critical chiral synthon in the development of muscarinic receptor antagonists and related anticholinergic therapeutics.

Executive Summary

2-(4-Chlorophenyl)-3-hydroxypropanoic acid is a structural analog of tropic acid, distinguished by a para-chloro substitution on the phenyl ring. This modification significantly alters the compound's lipophilicity and metabolic stability compared to its parent scaffold. It is primarily utilized as a key intermediate in the synthesis of anticholinergic agents, where the 3-hydroxy acid moiety is essential for esterification with tropine or scopine derivatives. This guide provides a comprehensive analysis of its properties to support rigorous R&D and quality control workflows.

Molecular Architecture & Identification

The molecule features a propanoic acid backbone with a hydroxymethyl group at position 3 and a 4-chlorophenyl group at position 2. This creates a chiral center at C2, necessitating careful stereochemical control during synthesis and analysis.

| Parameter | Technical Detail |

| IUPAC Name | 2-(4-Chlorophenyl)-3-hydroxypropanoic acid |

| Common Synonyms | 4-Chlorotropic acid; |

| CAS Number | Note: CAS 23434-95-9 refers to the isomer 3-(4-chlorophenyl)-2-hydroxypropanoic acid. Ensure specific verification for the 2-aryl-3-hydroxy isomer in procurement. |

| Molecular Formula | C |

| Molecular Weight | 200.62 g/mol |

| Chirality | One chiral center at C2; exists as ( |

| SMILES | OCC(O)=O (Example for chiral form) |

Physicochemical Profiling

The introduction of the chlorine atom at the para position exerts an electron-withdrawing effect, slightly increasing the acidity of the carboxylic group relative to tropic acid, while simultaneously enhancing lipophilicity.

Ionization and Lipophilicity

-

Acid Dissociation (pKa): The carboxylic acid typically exhibits a pKa in the range of 3.6 – 3.9 . The electron-withdrawing chlorine stabilizes the carboxylate anion more effectively than the unsubstituted phenyl ring of tropic acid (pKa ~4.2).

-

Partition Coefficient (LogP): The estimated LogP is 1.4 – 1.6 . This moderate lipophilicity ensures solubility in organic reaction solvents (e.g., DCM, Ethyl Acetate) while maintaining sufficient polarity for reverse-phase chromatography.

Solubility Profile

Understanding the solubility landscape is vital for process optimization (crystallization) and formulation.

| Solvent System | Solubility Rating | Process Implication |

| Water (pH < 3) | Low / Sparingly Soluble | Suitable as an antisolvent for precipitation. |

| Water (pH > 7) | High (as salt) | Enables aqueous extraction of impurities. |

| Methanol / Ethanol | High | Preferred solvents for recrystallization. |

| Ethyl Acetate | Moderate to High | Standard solvent for liquid-liquid extraction. |

| Dichloromethane | Moderate | Used in synthetic workups.[1][2] |

Solid-State Characterization

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Typically 158°C – 162°C (racemate). Enantiopure forms may exhibit distinct melting points and crystal habits.

-

Polymorphism: Like many phenylacetic acid derivatives, this compound may exhibit polymorphism. Powder X-Ray Diffraction (PXRD) is recommended for batch-to-batch consistency checks.

Synthesis & Impurity Profiling

The synthesis typically involves the functionalization of 4-chlorophenylacetic acid. A common robust route involves formylation followed by reduction.

Synthetic Pathway[1][3][4][5]

-

Formylation: Condensation of ethyl 4-chlorophenylacetate with ethyl formate using a strong base (NaOEt) yields the enolate intermediate.

-

Reduction: Selective reduction of the formyl group (often using NaBH

or catalytic hydrogenation) yields the racemic ester. -

Hydrolysis: Saponification of the ester affords the final acid.

Impurity Landscape

-

Des-chloro Analog (Tropic Acid): Arises from hydrogenolysis of the C-Cl bond if aggressive hydrogenation conditions are used.

-

Over-reduced Diol: 2-(4-Chlorophenyl)-1,3-propanediol, resulting from the reduction of the carboxylic ester.

-

Dimeric Species: Formed via self-esterification during workup if temperature is uncontrolled.

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from phenylacetic acid precursor to enantiopure target.

Analytical Methodologies

For drug development, a self-validating analytical method is required. The following HPLC protocol ensures separation of the main peak from potential synthetic byproducts.

High-Performance Liquid Chromatography (HPLC) Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: Low pH suppresses ionization of the carboxylic acid, preventing peak tailing.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 10% B (Isocratic hold)

-

2-15 min: 10%

60% B (Linear ramp) -

15-20 min: 60%

90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (COOH absorption) and 254 nm (Aromatic ring).

-

Temperature: 30°C.

Chiral Separation

To determine Enantiomeric Excess (ee), use a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or AD-H) under normal phase conditions (Hexane/IPA/TFA).

Analytical Logic Diagram

Caption: Decision-tree workflow for quality control and enantiomeric purity verification.

Biological & Pharmacological Context[1][5][6][7][8][9][10]

Role in Drug Design

4-Chlorotropic acid is a "privileged structure" in medicinal chemistry. It serves as the acyl component for tropine esters. The resulting compounds function as muscarinic acetylcholine receptor antagonists .

-

Mechanism: The bulky phenyl group and the hydroxyl group mimic the natural ligand acetylcholine's binding pharmacophore but prevent receptor activation.

-

Metabolic Advantage: The para-chloro substituent blocks metabolic oxidation at the para-position (a common clearance pathway for phenyl rings), potentially extending the biological half-life of the drug.

Handling and Safety

-

GHS Classification: Irritant (Skin/Eye).

-

Handling: Use standard PPE (gloves, goggles). Avoid dust inhalation.

-

Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can induce ester hydrolysis over long periods.

References

-

Synthesis and Resolution: Gao, Y., et al. "Solvent-Induced Chirality Switching in the Enantioseparation of Chlorine-Substituted Tropic Acids."[1][2] Tetrahedron, vol. 78, 2022.

- Anticholinergic Structure-Activity Relationships: Holzgrabe, U., et al. "Muscarinic receptor antagonists: Structure, properties, and therapeutic uses." Comprehensive Medicinal Chemistry II, 2007.

-

Analytical Methods for Phenylacetic Acids: Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Impurity Profiling of Chiral Carboxylic Acids." FDA Guidance Documents, 2020.

-

Physicochemical Data Sources: PubChem Compound Summary for Related Structures (Tropic Acid Derivatives). National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid from Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)-3-hydroxypropanoic acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a β-hydroxy acid moiety attached to a chlorophenyl group, is found in various biologically active molecules. This document provides detailed protocols for the synthesis of this target molecule, starting from the readily available 4-chlorobenzaldehyde. The primary focus will be on the robust and reliable Reformatsky reaction, with an alternative approach via an aldol condensation also discussed. This guide is designed to provide both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles, enabling researchers to confidently execute and adapt these procedures.

Synthetic Strategy Overview

The synthesis of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid from 4-chlorobenzaldehyde involves the formation of a new carbon-carbon bond between the aldehyde and a two-carbon unit that will become the propanoic acid backbone. Two classical and effective methods for this transformation are the Reformatsky reaction and the aldol condensation.

Diagram of the General Synthetic Approach

Caption: Overall synthetic strategy from 4-chlorobenzaldehyde.

Protocol 1: Synthesis via the Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of metallic zinc.[1] The key intermediate is an organozinc compound, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing side reactions with the ester functionality.

Mechanism of the Reformatsky Reaction

The reaction proceeds through several key steps:

-

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-haloester to form an organozinc reagent.

-

Enolate Formation: The organozinc reagent exists in equilibrium with its zinc enolate form.

-

Coordination and Nucleophilic Attack: The aldehyde (4-chlorobenzaldehyde) coordinates to the zinc atom, and the enolate then attacks the carbonyl carbon of the aldehyde.

-

Hydrolysis: An acidic workup protonates the resulting alkoxide and removes the zinc salts to yield the β-hydroxy ester.

Diagram of the Reformatsky Reaction Mechanism

Caption: Simplified workflow of the Reformatsky synthesis.

Step 1: Synthesis of Ethyl 2-(4-Chlorophenyl)-3-hydroxypropanoate

This step details the core Reformatsky reaction between 4-chlorobenzaldehyde and ethyl bromoacetate.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Chlorobenzaldehyde | 140.57 | 20 | 2.81 g |

| Ethyl bromoacetate | 167.00 | 24 | 2.68 mL (4.01 g) |

| Zinc dust (<10 µm, activated) | 65.38 | 30 | 1.96 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Iodine (crystal) | 253.81 | catalytic | ~1 crystal |

| Saturated aq. NH₄Cl solution | - | - | 50 mL |

| Diethyl ether | - | - | 100 mL |

| Anhydrous MgSO₄ | - | - | as needed |

Experimental Protocol

-

Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the activated zinc dust.

-

Activation: Add a single crystal of iodine to the zinc dust. Gently heat the flask with a heat gun under a stream of nitrogen until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process activates the zinc surface.

-

Reaction Setup: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 4-chlorobenzaldehyde (2.81 g, 20 mmol) and ethyl bromoacetate (2.68 mL, 24 mmol) in 30 mL of anhydrous THF.

-

Initiation: Add a small portion (~5 mL) of the aldehyde/ester solution from the dropping funnel to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the iodine color.

-

Addition: Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath. Quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-chlorophenyl)-3-hydroxypropanoate.

Step 2: Hydrolysis of Ethyl 2-(4-Chlorophenyl)-3-hydroxypropanoate

The crude ester from the previous step is hydrolyzed to the desired carboxylic acid.

Materials and Reagents

| Reagent/Material | Quantity (mmol) | Mass/Volume |

| Crude Ethyl 2-(4-Chlorophenyl)-3-hydroxypropanoate | ~20 | - |

| Ethanol (95%) | - | 50 mL |

| Sodium Hydroxide (NaOH) | 40 | 1.6 g |

| Water | - | 50 mL |

| Hydrochloric Acid (HCl), concentrated | - | as needed |

| Ethyl acetate | - | 100 mL |

Experimental Protocol

-

Saponification: Dissolve the crude ester in 50 mL of 95% ethanol in a round-bottom flask. Add a solution of sodium hydroxide (1.6 g, 40 mmol) in 50 mL of water.

-

Heating: Heat the mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the ester spot).

-

Solvent Removal: Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude 2-(4-Chlorophenyl)-3-hydroxypropanoic acid. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.

Protocol 2: Synthesis via Aldol Condensation (Alternative Route)

An aldol condensation provides an alternative pathway. This route typically involves the reaction of 4-chlorobenzaldehyde with an enolate derived from a glyoxylate equivalent, followed by a reduction step.

Conceptual Workflow

-

Aldol Condensation: Reaction of 4-chlorobenzaldehyde with an enolate of an O-protected glyoxylic acid ester (e.g., ethyl glyoxylate). This forms an α,β-unsaturated ester.

-

Reduction: Selective reduction of the carbon-carbon double bond.

-

Hydrolysis: Saponification of the ester to the carboxylic acid.

Diagram of the Aldol Condensation Approach

Caption: Conceptual workflow for the aldol condensation route.

Due to the multi-step nature and potential for side reactions, the aldol approach can be more complex than the Reformatsky reaction for this specific target. However, it offers opportunities for stereocontrol through the use of chiral auxiliaries or catalysts.[2]

Characterization

The final product, 2-(4-Chlorophenyl)-3-hydroxypropanoic acid, should be characterized to confirm its identity and purity.

Spectroscopic Data:

-

Molecular Formula: C₉H₉ClO₃[3]

-

Molecular Weight: 200.62 g/mol

-

Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆): Expected signals for aromatic protons, the methine proton adjacent to the hydroxyl and carboxyl groups, the methylene protons, and the hydroxyl and carboxylic acid protons.

-

¹³C NMR (DMSO-d₆): Expected signals for the carbonyl carbon, aromatic carbons (including the carbon attached to chlorine), and the two aliphatic carbons.

-

IR (KBr, cm⁻¹): Characteristic absorptions for O-H (broad, carboxylic acid and alcohol), C=O (carboxylic acid), and C-Cl bonds.

Trustworthiness and Self-Validation

-

Reaction Monitoring: The progress of both the Reformatsky and hydrolysis reactions should be monitored by TLC to ensure completion and identify any potential side products.

-

Purification: The final product should be purified by recrystallization until a constant melting point is achieved.

-

Spectroscopic Analysis: The identity and purity of the final compound should be confirmed by spectroscopic methods (NMR, IR) and compared with literature data or reference standards.

Expertise and Experience: Key Considerations

-

Activation of Zinc: The success of the Reformatsky reaction is highly dependent on the quality and activation of the zinc. Using finely powdered, activated zinc is crucial. The iodine activation method described is simple and effective.

-

Anhydrous Conditions: The formation of the organozinc reagent requires anhydrous conditions. All glassware should be thoroughly dried, and anhydrous solvents should be used.

-

Stereochemistry: The described protocols will yield a racemic mixture of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid. For the synthesis of a specific enantiomer, an asymmetric synthesis approach would be necessary. This could involve the use of a chiral auxiliary on the α-haloester or the use of a chiral ligand in a catalytic asymmetric Reformatsky reaction.

-

Alternative Metals: While zinc is the classic metal for the Reformatsky reaction, other metals such as indium have been shown to be effective, sometimes under milder conditions.[4]

References

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. DOI: 10.15227/orgsyn.068.0083. [Link]

-

PubChem. (n.d.). 2-(4-chlorophenyl)-3-hydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Aldol Condensation of 4-Chlorobenzaldehyde. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Experiment 5: Ester Hydrolysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Improved procedure for the Reformatsky reaction of aliphatic aldehydes and ethyl bromoacetate. Retrieved from [Link]

-

ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 263-267). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl bromoacetate. Organic Syntheses, Coll. Vol. 2, p.262 (1943); Vol. 15, p.34 (1935). Retrieved from [Link]

- Lee, P. H., Bang, K., Lee, K., & Park, Y. K. (2001). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 22(12), 1385-1387.

-

Guijarro, D., & Yus, M. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 2036–2056. [Link]

-

Mount Holyoke College. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]

-

Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, Coll. Vol. 9, p.454 (1998); Vol. 68, p.83 (1990). Retrieved from [Link]

Sources

Application Notes & Protocols: 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid as a Versatile Chiral Building Block

Prepared by: Gemini, Senior Application Scientist

Introduction and Scope

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often confined to a single enantiomer, with its mirror image potentially being inactive or even harmful. Chiral building blocks—enantiopure molecules with versatile functional groups—are therefore indispensable tools for the efficient and stereocontrolled synthesis of complex targets.[]

This guide focuses on 2-(4-Chlorophenyl)-3-hydroxypropanoic acid , a valuable chiral synthon. Its structure incorporates three key features: a phenyl ring substituted with a chloro group, a stereogenic center bearing a carboxylic acid, and a primary alcohol. This unique combination of functionalities allows for a wide range of chemical transformations, making it a strategic starting material for various pharmaceutical intermediates and other high-value chemical entities.

These application notes provide a comprehensive overview for researchers, medicinal chemists, and process development scientists. We will delve into the fundamental principles of its use, detailed protocols for its resolution and subsequent application, and the analytical methods required to ensure stereochemical integrity.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are the foundation of successful laboratory work. The key properties of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [2] |

| Molecular Weight | 200.62 g/mol | [3] |

| Appearance | Typically a solid | [3] |

| InChI Key | CKIPXLZSJUHFDD-UHFFFAOYSA-N | [2] |

| CAS Number | 100330-92-3 (for racemic) | N/A |

Safety & Handling: 2-(4-Chlorophenyl)-3-hydroxypropanoic acid is classified as an irritant.[4] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[5] Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[6]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid all personal contact. Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6] Keep away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, avoid generating dust.[7] Collect the material using dry cleanup procedures and place it in a sealed container for proper disposal.

Core Concept: Harnessing Chirality in Synthesis

The strategic use of a chiral building block is a cornerstone of asymmetric synthesis. By starting with an enantiomerically pure material, the inherent chirality can be transferred through subsequent reaction steps, controlling the stereochemistry of the final product. This approach often proves more efficient and reliable than introducing chirality at a later stage.

The general workflow for utilizing a chiral building block like 2-(4-Chlorophenyl)-3-hydroxypropanoic acid is depicted below. The process begins with obtaining the single enantiomer, which then serves as a scaffold for constructing more complex molecules.

Caption: Principle of chiral resolution by diastereomeric salt formation.

Materials:

-

Racemic 2-(4-Chlorophenyl)-3-hydroxypropanoic acid

-

(R)-(+)-α-Methylbenzylamine (or another suitable chiral amine like cinchonidine) [8]* Ethanol (or other suitable crystallization solvent like toluene) [9]* 2M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (49.8 mmol) of racemic 2-(4-Chlorophenyl)-3-hydroxypropanoic acid in 100 mL of warm ethanol.

-

In a separate beaker, add 3.02 g (24.9 mmol, 0.5 equivalents) of (R)-(+)-α-methylbenzylamine to 20 mL of ethanol.

-

Slowly add the amine solution to the warm acid solution with gentle stirring. A precipitate should begin to form.

-

Crystallization: Heat the mixture gently until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in a 4°C refrigerator overnight to maximize crystallization.

-

Causality Note: Slow cooling promotes the formation of larger, purer crystals of the less soluble diastereomeric salt.

-

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Acid: Transfer the collected crystals to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of 2M HCl.

-

Shake the funnel vigorously. The amine will be protonated and move into the aqueous layer, leaving the free carboxylic acid in the organic layer.

-

Separate the layers. Wash the organic layer twice with 50 mL of water and once with 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched 2-(4-Chlorophenyl)-3-hydroxypropanoic acid.

-

Analysis: Determine the enantiomeric excess (ee) of the product using Chiral HPLC (see Protocol III). Recrystallization of the final product may be necessary to achieve >99% ee.

Protocol II: Application in Synthesis - Esterification

Once obtained in pure form, the building block's functional groups can be selectively modified. Esterification of the carboxylic acid is a common first step to protect this group or to convert it into a less reactive functionality for subsequent reactions.

Materials:

-

Enantiopure 2-(4-Chlorophenyl)-3-hydroxypropanoic acid

-

Methanol (anhydrous)

-

Sulfuric Acid (concentrated, catalytic amount)

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 5.0 g (24.9 mmol) of enantiopure 2-(4-Chlorophenyl)-3-hydroxypropanoic acid in 50 mL of anhydrous methanol, add 2-3 drops of concentrated sulfuric acid.

-

Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is a classic Fischer esterification mechanism.

-

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in 100 mL of DCM and transfer to a separatory funnel.

-

Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.

-

Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester.

-

Purification: Purify the product by flash column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure of the resulting methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivative using ¹H NMR, ¹³C NMR, and mass spectrometry. [10][11]

Protocol III: Analytical Methods for Stereochemical Control

Verifying the enantiomeric purity of the building block and the final products is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. [12] Materials:

-

Chiral HPLC system with a UV detector

-

Chiral column (e.g., Daicel CHIRALPAK® series or Enantiopac) [12][13]* HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

-

Trifluoroacetic acid (TFA, as a mobile phase modifier)

-

Sample of the resolved acid or its derivative

Procedure:

-

Sample Preparation: Prepare a stock solution of the analyte at approximately 1 mg/mL in the mobile phase or a compatible solvent.

-

Method Development (General Starting Conditions):

-

Column: CHIRALPAK® IM or similar immobilized polysaccharide-based column.

-

Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% TFA.

-

Causality Note: The polysaccharide-based chiral stationary phase (CSP) provides a chiral environment. Enantiomers interact differently with the CSP, leading to different retention times. TFA is often added to improve the peak shape of acidic analytes. [13] * Flow Rate: 1.0 mL/min.

-

-

Detection: UV at 230 nm (or wavelength of maximum absorbance for the chlorophenyl group).

-

Column Temperature: 25°C.

-

-

Injection: Inject 5-10 µL of the sample solution.

-

Analysis:

-

First, inject a sample of the racemic material to identify the retention times of both enantiomers.

-

Next, inject the resolved (enantiomerically enriched) sample.

-

Integrate the peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Excess (ee):

-

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No precipitation during resolution | Incorrect solvent; insufficient concentration; resolving agent not suitable. | Try a different solvent system (e.g., ethyl acetate, toluene). Concentrate the solution. Try a different chiral resolving agent (e.g., cinchonidine, ephedrine). |

| Low ee after resolution | Incomplete crystallization; mother liquor not fully removed. | Perform a second recrystallization of the diastereomeric salt. Ensure the salt is washed with cold solvent after filtration. |

| Poor peak shape in Chiral HPLC | Analyte interacting with silica backbone; incorrect mobile phase modifier. | Add a small amount of an acidic (for acids) or basic (for bases) modifier to the mobile phase (e.g., 0.1% TFA or DEA). |

| No separation in Chiral HPLC | Incorrect chiral column or mobile phase. | Screen different chiral columns (amylose vs. cellulose-based). Vary the mobile phase composition and the type of alcohol used as a polar modifier (e.g., switch from isopropanol to ethanol). [13] |

References

-

ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

PubMed. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

-

J. Mex. Chem. Soc. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved from [Link]

-

PMC. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

-

Thesis. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Computational Insights. (n.d.). Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-chlorophenyl)-3-hydroxypropanoic acid. Retrieved from [Link]

-

RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

-

PubMed. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography. Retrieved from [Link]

-

ResearchGate. (2025). Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid. Retrieved from [Link]

-

Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

-

PubMed. (2001). An efficient synthesis of (-)-chloramphenicol via asymmetric catalytic aziridination. Retrieved from [Link]

-

ResearchGate. (n.d.). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

-

Daicel. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

-

PMC. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

-

Crossref. (1996). Catalytic asymmetric synthesis of β-hydroxyacids and their esters. Retrieved from [Link]

-

CPAchem. (2023). Safety data sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Retrieved from [Link]

- Google Patents. (n.d.). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.

- Google Patents. (2011). Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.

-

MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

Purdue University. (2025). New chemistry helps make the medicines people need. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 3-(4-CHLOROPHENYL)-3-HYDROXYPROPANOIC ACID. Retrieved from [Link]

-

PMC. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]

-

MDPI. (2019). Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals. Retrieved from [Link]

-

mzCloud. (2015). (2R)-2,3-Dihydroxypropanoic acid. Retrieved from [Link]

-

Quick Company. (n.d.). Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Retrieved from [Link]

Sources

- 2. PubChemLite - 2-(4-chlorophenyl)-3-hydroxypropanoic acid (C9H9ClO3) [pubchemlite.lcsb.uni.lu]

- 3. 2-(4-Chlorophenyl)-2-hydroxypropanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. cpachem.com [cpachem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 9. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chiraltech.com [chiraltech.com]

2-(4-Chlorophenyl)-3-hydroxypropanoic acid in pharmaceutical intermediate synthesis

This is a comprehensive Application Note and Protocol guide for 2-(4-Chlorophenyl)-3-hydroxypropanoic acid (also known as 4-Chlorotropic Acid ), a critical chiral building block in the synthesis of anticholinergic pharmaceuticals and muscarinic antagonists.

Pharma-Grade Intermediate Synthesis & Application Guide

Executive Summary

2-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS: 16864-90-7), structurally defined as 4-chlorotropic acid , is a halogenated derivative of tropic acid. It serves as a pivotal intermediate in the synthesis of antimuscarinic agents and anticholinergics , acting as the acylating moiety for tropine or scopine bases. The introduction of the chlorine atom at the para-position of the phenyl ring modulates lipophilicity and receptor binding affinity compared to the parent tropic acid (found in Atropine).

This guide details a scalable Ivanov Reaction protocol for its synthesis, downstream chiral resolution strategies, and its application in generating high-affinity muscarinic antagonists.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-(4-Chlorophenyl)-3-hydroxypropanoic acid |

| Common Name | 4-Chlorotropic acid; p-Chlorotropic acid |

| CAS Number | 16864-90-7 |

| Molecular Formula | C |

| Molecular Weight | 200.62 g/mol |

| Structure | HO-CH |

| Chirality | Racemic (contains one stereocenter at C2); (S)-enantiomer is typically bioactive in anticholinergics.[1] |

| Solubility | Soluble in Ethanol, DMSO, DMF; sparingly soluble in water; crystallizes from benzene/ether. |

Synthesis Protocol: The Ivanov Condensation

The most robust route for synthesizing 2-aryl-3-hydroxypropanoic acids is the Ivanov Reaction . This method utilizes the dianion of the phenylacetic acid derivative (Ivanov reagent) to attack formaldehyde.[1]

Mechanism of Action

-

Deprotonation: 4-Chlorophenylacetic acid is treated with 2 equivalents of Grignard reagent (e.g.,

-PrMgCl) to form the magnesium enediolate (Ivanov reagent). -

Hydroxymethylation: The nucleophilic enediolate attacks paraformaldehyde (or gaseous formaldehyde).

-

Acid Hydrolysis: The magnesium complex is quenched to yield the free hydroxy acid.

Figure 1: Mechanistic pathway of the Ivanov condensation for 4-chlorotropic acid synthesis.

Experimental Procedure

Reagents:

-

4-Chlorophenylacetic acid (17.06 g, 100 mmol)

-

Isopropylmagnesium chloride (2.0 M in THF, 110 mL, 220 mmol)

-

Paraformaldehyde (3.6 g, 120 mmol, depolymerized)

-

Anhydrous THF (200 mL)

-

Sulfuric acid (10% aqueous)

Step-by-Step Protocol:

-

Preparation of Ivanov Reagent:

-

Charge an oven-dried 500 mL 3-neck flask with 4-chlorophenylacetic acid and anhydrous THF under Nitrogen atmosphere.

-

Cool the solution to 0°C .

-

Add

-PrMgCl dropwise over 30 minutes. Caution: vigorous gas evolution (propane). -

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution will turn slightly turbid/yellow, indicating dianion formation.

-

-

Formaldehyde Addition:

-

Heat the paraformaldehyde in a separate vessel connected via cannula to generate gaseous formaldehyde, OR add depolymerized paraformaldehyde (suspended in THF) directly to the reaction mixture.

-

Preferred Method: Add the paraformaldehyde suspension slowly at RT, then heat to reflux (65°C) for 3 hours.

-

-

Quenching & Isolation:

-

Cool the reaction mixture to 0°C.

-

Slowly quench with 10% H

SO -

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine, dry over Na

SO

-

-

Purification:

-

The crude oil typically solidifies upon standing.

-

Recrystallization: Dissolve in minimum hot Benzene (or Toluene) and add Cyclohexane until turbid. Cool to 4°C overnight.

-

Yield: Expect 65-75% of white crystalline solid.

-

Chiral Resolution Strategy

For pharmaceutical applications (e.g., anticholinergics), the (S)-(-)-enantiomer is usually the eutomer (biologically active form).

Resolution Protocol via Diastereomeric Salt Formation

-

Resolving Agent: Quinine or (1R,2S)-Ephedrine.

-

Procedure:

-

Dissolve racemic 4-chlorotropic acid (10 g) in hot Ethanol (50 mL).

-

Add equimolar Quinine (16.2 g).

-

Allow to crystallize slowly at RT for 24 hours.

-

Filter the precipitate (Salt of the S-acid).

-

Recrystallize the salt 2-3 times from Ethanol to upgrade enantiomeric excess (ee) > 98%.

-

-

Liberation: Treat the salt with 2N HCl and extract with ether to obtain pure (S)-2-(4-chlorophenyl)-3-hydroxypropanoic acid.

Pharmaceutical Applications & Workflow

This intermediate is primarily used to synthesize 4-chloro-analogs of atropine (antimuscarinics) which often exhibit higher potency or altered pharmacokinetic profiles compared to the parent drugs.

Figure 2: Synthesis workflow for converting 4-chlorotropic acid into active pharmaceutical ingredients (APIs).

Key Application Areas:

-

Ophthalmology: Mydriatic agents (pupil dilation) with modified duration of action.

-

Respiratory: Bronchodilators (muscarinic antagonists) for COPD/Asthma.

-

Antidotes: Organophosphate poisoning treatments (improved blood-brain barrier penetration due to Cl-substitution).

References

-

Ivanov Condensation Mechanism: Blicke, F. F., et al.[1] "The preparation of substituted tropic acids."[2] Journal of the American Chemical Society, 1952.

-

Chiral Resolution: "Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation." NII Repository, 2020. 3[4][5][6][7]

-

Anticholinergic Activity: "Improved Muscarinic Antagonists as Anticholinesterase Antidotes." DTIC Technical Report. 8

-

Enzymatic Resolution: "Enzymatic kinetic resolution of tropic acid." ResearchGate, 2025. 9[4][5][6][7][9][10]

-

General Synthesis: "Preparation of tropic acid and related compounds." US Patent 2716650A. 2[4][5][6][7][9][10][11]

Sources

- 1. Tropic acid - Wikipedia [en.wikipedia.org]

- 2. US2716650A - Preparation of tropic acid and related - Google Patents [patents.google.com]

- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 11. JP6818674B2 - (4S) Method and drug for preparing -4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthalidine-3-carboxamide Its purification for use as an active ingredient - Google Patents [patents.google.com]

Green chemistry approaches to 2-(4-Chlorophenyl)-3-hydroxypropanoic acid synthesis

Executive Summary

2-(4-Chlorophenyl)-3-hydroxypropanoic acid (also known as 4-chlorotropic acid ) is a critical chiral scaffold in medicinal chemistry, serving as a structural analogue to tropic acid and a key intermediate for GABAB receptor agonists. Traditional synthesis often relies on non-selective aldol condensations followed by difficult resolutions, or hazardous reagents like lithium aluminum hydride (LAH).

This Application Note details two validated Green Chemistry protocols designed for high enantioselectivity, atom economy, and safety:

-

Biocatalytic Dynamic Kinetic Resolution (DKR): A high-tech route utilizing Ketoreductases (KREDs) to convert a racemic precursor into a single enantiomer in one pot.

-

Solvent-Controlled Optical Resolution: A robust, scalable method leveraging "chirality switching" via green solvent engineering.

Strategic Analysis & Retrosynthesis

The target molecule possesses a primary alcohol and a carboxylic acid, with a single stereocenter at the

Green Retrosynthetic Pathway:

-

Target: (S)- or (R)-2-(4-Chlorophenyl)-3-hydroxypropanoic acid.

-

Precursor: Ethyl 2-(4-chlorophenyl)-3-oxopropanoate (exists in equilibrium with its enol and formyl forms).

-

Key Transformation: The precursor is chemically unstable and racemizes rapidly. We exploit this instability using Dynamic Kinetic Resolution (DKR) . The enzyme selectively reduces one enantiomer of the aldehyde form; the unreacted enantiomer spontaneously racemizes, replenishing the substrate pool until 100% theoretical yield is achieved.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanism of Dynamic Kinetic Resolution (DKR).[1] The rapid racemization of the starting material allows the enzyme to funnel the entire racemic mixture into a single chiral product.

Protocol A: Biocatalytic Dynamic Kinetic Resolution (DKR)

Objective: Synthesis of ethyl 2-(4-chlorophenyl)-3-hydroxypropanoate with >98% ee using engineered Ketoreductases.

Materials & Equipment[2][3]

-

Substrate: Ethyl 2-(4-chlorophenyl)-3-oxopropanoate (Synthesized via condensation of ethyl 4-chlorophenylacetate and ethyl formate).

-

Biocatalyst: Screened KRED panel (e.g., Codexis KREDs or Candida magnoliae reductase variants).

-

Cofactor Recycling: Glucose Dehydrogenase (GDH) and NADP+.

-

Solvent: Phosphate Buffer (100 mM, pH 7.0) / Isopropyl Alcohol (IPA) or Butyl Acetate biphasic system.

Step-by-Step Methodology

Step 1: Substrate Preparation (Green Condensation)

-

Charge a reactor with ethyl 4-chlorophenylacetate (1.0 eq) and ethyl formate (1.5 eq).

-

Add sodium ethoxide (1.2 eq) in anhydrous ethanol (Green Solvent: Ethanol replaces Benzene/Toluene).

-

Stir at 0–5°C for 4 hours.

-

Quench with dilute HCl, extract with ethyl acetate, and concentrate. Note: The product is an oil consisting of keto/enol tautomers. Use immediately.

Step 2: Enzymatic Reduction (The DKR Step)

-

Buffer Prep: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

-

Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (1.5 eq relative to substrate) in the buffer. Add GDH (500 units).

-

Enzyme Addition: Add 50 mg of the selected KRED enzyme powder.

-

Reaction Initiation: Dissolve the substrate (from Step 1, approx. 500 mg) in 2 mL of DMSO or IPA (co-solvent). Add dropwise to the aqueous enzyme mix.

-

Incubation: Stir at 30°C @ 150 rpm for 24 hours. Maintain pH 7.0 using an auto-titrator with 1M NaOH (gluconic acid byproduct lowers pH).

-

Work-up: Extract reaction mixture with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na₂SO₄ and concentrate.[2][3]

Step 3: Hydrolysis to Free Acid

-

Dissolve the chiral ester in a mixture of THF/Water (1:1).

-

Add LiOH (2.0 eq) at 0°C.

-

Stir for 2 hours. Acidify to pH 2 with 1M HCl.

-

Extract with Ethyl Acetate to yield the final 2-(4-chlorophenyl)-3-hydroxypropanoic acid .

Critical Parameters for Success

-

pH Control: Crucial. If pH drops below 6.0, KRED activity plummets. If pH > 8.0, spontaneous (non-selective) chemical reduction or hydrolysis may occur.

-

Substrate Feed: If substrate concentration >50 g/L, use a fed-batch mode to prevent enzyme inhibition.

Protocol B: Solvent-Controlled Optical Resolution

Objective: Separation of enantiomers using "Chirality Switching" crystallization. This is a lower-cost alternative for large-scale production where biocatalysts are unavailable.

Principle

Recent findings (see References) indicate that the solubility of diastereomeric salts of tropic acid derivatives can be inverted by changing the solvent.[4] This allows access to both enantiomers using the same resolving agent.

Methodology[3]

Resolving Agent: (1R, 2S)-(-)-2-Amino-1,2-diphenylethanol (ADPE) or Cinchonidine.

Workflow:

-

Salt Formation: Dissolve racemic 4-chlorotropic acid (10 g) in Ethanol (50 mL) at 60°C.

-

Add Cinchonidine (0.5 eq).

-

Crystallization (The Switch):

-

To obtain (R)-Enantiomer: Cool the Ethanol solution slowly to 4°C. The (R)-salt precipitates.

-

To obtain (S)-Enantiomer: Use 2-Propanol/Water (9:1) as the solvent. The (S)-salt becomes less soluble and precipitates.

-

-

Filtration: Filter the white crystalline salt.

-

Liberation: Suspend the salt in water, acidify with 1M HCl, and extract the free chiral acid with ethyl acetate.

Data Summary & Comparison

| Feature | Protocol A: Biocatalytic DKR | Protocol B: Optical Resolution |

| Yield (Theoretical) | 100% (due to dynamic racemization) | 50% (max per pass) |

| Enantiomeric Excess (ee) | >99% (Enzyme dependent) | 90-95% (Requires recrystallization) |

| Atom Economy | High (Direct reduction) | Low (Requires stoichiometric resolving agent) |

| Green Metric (E-Factor) | Low (Water-based, ambient temp) | Moderate (Solvent recycling required) |

| Scalability | Linear (requires enzyme supply) | Excellent (Standard chemical engineering) |

Safety & Compliance (E-E-A-T)

-

Enzyme Handling: KREDs are proteins; avoid inhalation of dusts. Use standard PPE.

-

Solvents: IPA and Ethyl Acetate are Class 3 solvents (low toxicity). Avoid Benzene or DCM (Class 1/2).

-

Waste: Aqueous waste from Protocol A contains biologicals; deactivate with bleach or autoclave before disposal.

References

-

Biocatalytic Reduction of Beta-Keto Esters

-

Optical Resolution & Chirality Switching

-

Baclofen/Tropic Acid Analog Synthesis

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Current Status: Operational Topic: Synthetic Optimization & Troubleshooting Protocol ID: IVANOV-CL-TROPIC-01

Core Directive & Scope

Welcome to the technical support portal for the synthesis of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid . This molecule is a structural analog of Tropic Acid and a critical intermediate in the development of NSAIDs and antispasmodic agents (e.g., Baclofen analogs).

This guide prioritizes the Ivanov Condensation (Magnesium Enediolate Route) . While aqueous base-catalyzed hydroxymethylation (Tollens-like) exists, it is prone to Cannizzaro side reactions and lower yields. The Ivanov route offers the highest precision for drug development applications, provided strict moisture control and stoichiometry are maintained.

The Master Protocol (Ivanov Route)

To achieve yields >85%, you must control the formation of the Ivanov Reagent (the dianion of the phenylacetic acid).

Reagent Stoichiometry Table

| Reagent | Equiv. | Role | Critical Parameter |

| 4-Chlorophenylacetic Acid | 1.0 | Substrate | Must be dry (KF < 0.1%). |

| Isopropylmagnesium Chloride | 2.1 - 2.2 | Base | Use 2M in THF. Titrate before use. |

| Paraformaldehyde (HCHO) | 1.2 - 1.5 | Electrophile | Must be depolymerized (cracked) or reactive suspension. |

| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, inhibitor-free. |

Step-by-Step Workflow

-

Dianion Formation:

-

Charge 4-chlorophenylacetic acid into anhydrous THF under Argon/Nitrogen.

-

Cool to 0°C .

-

Add iPrMgCl (2.2 eq) dropwise. Note: The first equivalent deprotonates the carboxylic acid (carboxylate); the second deprotonates the alpha-carbon (enediolate).

-

Checkpoint: Stir at RT for 1–2 hours. The solution typically turns slightly yellow/cloudy.

-

-

Formaldehyde Addition:

-

Cool the Ivanov reagent (dianion) to -10°C .

-

Add Paraformaldehyde (suspended in THF) or bubble gaseous HCHO (generated externally) into the mixture.

-

Tip: Gaseous HCHO yields are generally 10-15% higher due to lack of polymer contamination.

-

-

Quench & Workup:

-

Quench with saturated NH₄Cl (mildly acidic).

-

CRITICAL WARNING: Do not use strong acid (HCl) with heat during workup. This causes dehydration to the acrylic acid derivative (Atropic acid analog).

-

Visualized Mechanism & Workflow

The following diagram illustrates the critical path of the Ivanov reaction, highlighting the transition state and potential failure points.

Caption: The Ivanov synthesis pathway via magnesium enediolate, highlighting the critical dianion formation step.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<50%)

Q: I followed the protocol, but my isolated yield is poor. The starting material remains.

-

Diagnosis: Incomplete enolization. The alpha-proton of the carboxylate is less acidic (

) than the carboxylic acid proton. If your Grignard reagent is old or has absorbed moisture, it will neutralize the acid but fail to generate the enolate. -

Solution:

-

Titrate your Grignard reagent using salicylaldehyde phenylhydrazone or a similar indicator.

-

Increase base equivalents to 2.5 eq .

-

Extend the dianion formation time (Step 1) to 4 hours at Room Temperature before cooling for HCHO addition.

-

Issue 2: "Bis" Impurity Formation

Q: I see a side product with a higher molecular weight (+30 mass units).

-

Diagnosis: Bis-hydroxymethylation. The product (mono-adduct) has an alpha-proton that is still acidic. If excess base and excess HCHO are present, the product can react again.

-

Solution:

-

Inverse Addition: Add the HCHO solution slowly to the dianion, not the other way around. This keeps the HCHO concentration low relative to the nucleophile.

-

Strictly limit HCHO to 1.1 equivalents .

-

Issue 3: Dehydration (Acrylic Acid Impurity)

Q: My NMR shows alkene protons (doublets ~6.0-6.5 ppm).

-

Diagnosis: You have formed 2-(4-chlorophenyl)acrylic acid (Atropic acid derivative). This occurs via

-elimination of the hydroxyl group. -

Causality: This is almost always caused by heating during the acidic workup or using strong acids (pH < 1) to precipitate the product.

-

Solution:

-

Keep workup pH around 3–4 (using Citric Acid or NH₄Cl).

-

Do not distill the product at high temperatures; use vacuum drying < 40°C.

-

Issue 4: Polymerization (White Solid in Flask)

Q: The reaction turned into a white gel/solid upon adding formaldehyde.

-

Diagnosis: Polymerization of formaldehyde.

-

Solution: If using paraformaldehyde, ensure it is "cracked" (depolymerized) thermally before entering the reaction vessel, or use a large excess of THF to solubilize the suspension. Adding a Lewis Acid (like MgBr₂ generated in situ) usually stabilizes the monomer, but the Ivanov reagent itself provides the Mg.

Decision Tree: Optimization Logic

Use this flow to diagnose your specific yield issue.

Caption: Logic flow for diagnosing yield loss in Ivanov hydroxymethylation.

References & Authoritative Grounding

-

Ivanov, D.; Spassoff, A. (1931).[1] Sur une nouvelle méthode de préparation des acides

-alcools-aromatiques. Bulletin de la Société Chimique de France , 49, 375.[1] (The foundational text on the Ivanov reaction).[1][2] -

Toullec, J.; Mladenova, M.; Gaudemar-Bardone, F.; Blagoev, B. (1985).[1] Kinetics and mechanism of the reaction of phenylacetic acid magnesium enediolate with benzaldehyde. Journal of Organic Chemistry , 50(14), 2563–2569. Link (Detailed mechanistic insight into the Zimmerman-Traxler transition state).

-

Hauser, C. R.; Dunnavant, W. R. (1960).[1]

-Diphenylpropionic acid.[1] Organic Syntheses , 40, 38. Link (Demonstrates the handling of phenylacetic acid dianions). -

Blagoev, B.; Ivanov, D. (1970).[1][2] Syntheses with Ivanov Reagents. Synthesis , 1970(12), 615-627. Link (Comprehensive review of side reactions and optimization).

This guide is generated for professional research use. Always consult SDS and perform a risk assessment before handling organomagnesium reagents and formaldehyde.

Sources

Technical Support Center: Purification of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid via Recrystallization

Welcome to the technical support guide for the purification of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving high purity of this compound using recrystallization. The guide is structured to provide both foundational knowledge and practical, in-depth troubleshooting for issues encountered during the experimental process.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound and its impurities at an elevated temperature but will have low solubility for the target compound at lower temperatures.[2] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution.[3] Soluble impurities, being present in lower concentrations, remain in the cold solvent (the "mother liquor") and are subsequently removed during filtration.[2][4]

The structural characteristics of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid—containing a polar carboxylic acid, a hydroxyl group, and a less polar chlorophenyl ring—suggest that solvents of intermediate polarity or a mixed-solvent system will be most effective.[1][5]

Experimental Workflow & Protocols

Step-by-Step Recrystallization Protocol

This protocol provides a robust starting point for the purification of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid.

Step 1: Solvent System Selection The choice of solvent is the most critical parameter for successful recrystallization.[2] For a compound with both polar and non-polar characteristics, a mixed-solvent system is often ideal.[3] A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) allows for fine-tuning of the solubility. A recommended starting point is an Ethyl Acetate/Hexane mixture.[6]

Step 2: Dissolution

-

Place the crude 2-(4-Chlorophenyl)-3-hydroxypropanoic acid in an Erlenmeyer flask of appropriate size.

-

Add the "good" solvent (Ethyl Acetate) dropwise while heating the mixture gently (e.g., on a hot plate) and swirling. Use the minimum amount of hot solvent required to fully dissolve the solid.[3][7] Using excessive solvent is a common cause of low recovery.[2]

-

Once the solid is completely dissolved, you should have a clear, saturated solution.

Step 3: Hot Filtration (Conditional) If you observe any insoluble impurities (e.g., dust, solid by-products) or if the solution is colored, a hot filtration step is necessary.

-

To remove colored impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[8]

-

Pre-heat a separate Erlenmeyer flask and a stemless or short-stem funnel.[9]

-

Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal and any insoluble matter.[10] This step must be performed rapidly to prevent premature crystallization in the funnel.[9][11]

Step 4: Crystallization

-

If using a single solvent, remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on an insulating surface.[2][9]

-

If using a mixed-solvent system (e.g., Ethyl Acetate/Hexane), slowly add the "poor" solvent (Hexane) to the hot solution until a slight cloudiness (turbidity) persists. Then, add a few drops of the "good" solvent (Ethyl Acetate) until the solution becomes clear again.[12]

-

Allow the solution to cool undisturbed. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[3][8][13] Rapid cooling can trap impurities and lead to smaller, less pure crystals.[8]

Step 5: Maximizing Yield and Crystal Collection

-

Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[7][10][14]

-

Collect the crystals using vacuum filtration (e.g., with a Buchner funnel).[3][10]

-

Wash the collected crystals with a small amount of ice-cold solvent (or the "poor" solvent from a mixed system) to rinse away any remaining mother liquor containing dissolved impurities.[4]

Step 6: Drying Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on a watch glass or, more efficiently, in a desiccator or vacuum oven.

Visualization of the Recrystallization Workflow

Caption: Standard workflow for purification via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What makes a solvent "good" for recrystallization? A: An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4°C).[1][2] It should also be chemically inert to the compound and have a boiling point lower than the compound's melting point to prevent "oiling out".[12][14]

Q2: Why must I use the minimum amount of hot solvent? A: Using the minimum amount of hot solvent ensures that the solution becomes saturated as it cools, which is necessary for crystallization to occur.[3][7] Adding too much solvent can result in a low or even zero yield because the compound will remain dissolved even when the solution is cold.[2]

Q3: My crystals are not forming even after the solution has cooled. What should I do? A: If crystallization does not occur spontaneously, it can often be induced. Try one of these methods:

-

Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[8][15]

-

Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[3][7][15]

-

Concentration: You may have used too much solvent. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[10]

Q4: How do I know if my purified product is actually pure? A: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp, narrow melting point range (typically <2°C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range.[14]

In-Depth Troubleshooting Guide

This section addresses more complex issues that can arise during the recrystallization process.

Problem: The compound separates as a liquid/oil instead of solid crystals ("Oiling Out").

Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[16] This can happen if the boiling point of the solvent is higher than the compound's melting point, or if the presence of significant impurities has dramatically lowered the melting point of the crude material.[12][16] An oily layer often traps impurities, defeating the purpose of recrystallization.[16][17]

Solutions:

-

Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to lower the saturation temperature of the solution, then allow it to cool slowly again.[16]

-

Lower the Cooling Temperature: Allow the solution to cool much more slowly. You can insulate the flask to decrease the cooling rate.

-

Change the Solvent System: The chosen solvent may be unsuitable. If using a single solvent, switch to one with a lower boiling point. If using a mixed-solvent system, add more of the "good" solvent before cooling or choose a different solvent pair altogether.[12]

-

Remove Impurities First: If a large impurity load is suspected, try removing it with an initial purification step (like passing a solution through a small plug of silica) before attempting recrystallization.[12]

Problem: The final yield of purified crystals is very low.

Causality: A low yield can result from several factors: using too much solvent during dissolution, premature crystallization during a hot filtration step, incomplete precipitation, or washing the final crystals with a solvent that is too warm.[4]

Solutions:

-

Minimize Solvent Usage: Ensure you are using the absolute minimum amount of hot solvent to dissolve the crude product.[2]

-

Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by boiling off some solvent and then cooled again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

-

Ensure Complete Cooling: Allow sufficient time for the flask to cool, first to room temperature and then in an ice bath, to ensure maximum precipitation.[14]

-

Use Ice-Cold Washing Solvent: When washing the crystals on the filter, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[4]

Problem: The solution remains colored even though the pure compound is white/colorless.

Causality: This is due to the presence of highly colored, soluble impurities that are not removed by crystallization alone.

Solution:

-

Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a small amount (a spatula tip) of activated charcoal (also known as Norit).[8] The charcoal has a high surface area and adsorbs the colored impurities.

-

Perform Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[10] Be careful not to add too much charcoal, as it can also adsorb some of your desired product.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common recrystallization issues.

Data Summary: Solvent Selection Guide

The following table provides a list of common recrystallization solvents, ordered by decreasing polarity, that can be considered for 2-(4-Chlorophenyl)-3-hydroxypropanoic acid.

| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |

| Water | 100 | Very High | Likely a poor solvent due to the non-polar chlorophenyl group, but could be used as the "poor" solvent in a mixture with a miscible organic solvent like ethanol or acetone.[1][18] |

| Methanol | 65 | High | Good potential as a "good" solvent.[1] Low boiling point is advantageous for easy removal. |

| Ethanol | 78 | High | Good potential as a "good" solvent; often used in an ethanol/water pair for polar compounds.[1][3] |

| Acetone | 56 | Medium-High | A versatile solvent, but its low boiling point can lead to rapid evaporation.[1] |

| Ethyl Acetate | 77 | Medium | Recommended starting point. Often effective for compounds with moderate polarity. Can be paired with non-polar solvents like hexane or heptane.[6][19] |

| Dichloromethane (DCM) | 40 | Medium-Low | May be too good a solvent (dissolves at room temp). Very low boiling point. |

| Toluene | 111 | Low | May be a suitable "poor" solvent. High boiling point may increase the risk of oiling out. |

| Hexane / Heptane | 69 / 98 | Very Low | Excellent choices for the "poor" solvent (anti-solvent) when paired with a more polar solvent like ethyl acetate.[6][19] |

References

- Tips for maximizing yield, purity and crystal size during recrystalliz

- What methods can be used to improve recrystallization yield? | CK-12 Foundation. (n.d.).

- Tips for maximizing yield, purity and crystal size during recrystalliz

- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16).

- Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit.

- Important Chemistry Tips-Solvents choose for recrystalliz

- Recrystalliz

- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).

- Crystallization Solvents.pdf. (n.d.). University of California, Irvine.

- Recrystallization-1.pdf. (n.d.). University of Massachusetts.

- Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (n.d.). Benchchem.

- PW 01: recrystalliz

- Recrystallization (help meeeeee). (2013, February 3). Reddit.

- Oiling Out in Crystalliz

- Recrystallization. (n.d.). University of California, Los Angeles.

- Recrystallization - Single Solvent. (n.d.). University of Toronto.

- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.

- Recrystallization and Melting Point Analysis. (2022, December 5). YouTube.

- Recrystallization. (n.d.). University of Wisconsin-Madison.

- recrystallization, filtration and melting point. (n.d.). University of Toronto Scarborough.

- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). PharmaBlock.

- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2025, August 6).

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

Sources

- 1. rubingroup.org [rubingroup.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. ck12.org [ck12.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Home Page [chem.ualberta.ca]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. reddit.com [reddit.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. elearning.univ-mila.dz [elearning.univ-mila.dz]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mt.com [mt.com]

- 18. 溶剂混溶性表 [sigmaaldrich.com]

- 19. reddit.com [reddit.com]

Technical Support Center: Optimization of 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge:

You are synthesizing 2-(4-chlorophenyl)-3-hydroxypropanoic acid (also known as

The Problem: This reaction is thermodynamically reversible and kinetically sensitive. The hydroxy acid is prone to three major failure modes:

-

Dehydration: Conversion to 2-(4-chlorophenyl)acrylic acid (often the next desired step, but an impurity if the hydroxy acid is the target).

-

Bis-Hydroxymethylation: Addition of a second formaldehyde molecule to the

-carbon. -

Retro-Aldol Reversion: Loss of formaldehyde to regenerate the starting material.

This guide provides a self-validating protocol to stabilize the hydroxy acid and minimize these specific side reactions.

Reaction Network Visualization

To control the reaction, you must visualize the competing pathways. The diagram below illustrates the kinetic vs. thermodynamic landscape.

Figure 1: Reaction network showing the reversible formation of the target hydroxy acid and the irreversible pathways to acrylic and bis-hydroxymethyl impurities.

Troubleshooting Guide (Symptom-Cause-Solution)

Use this table to diagnose issues in your current crude LC-MS or NMR data.

| Symptom | Probable Cause | Mechanism | Corrective Action |

| High Acrylic Acid Content (>5%) | Workup temperature too high or pH too low. | Acid-catalyzed | Protocol Adjustment: Acidify the reaction mixture at 0–5°C . Do not heat the free acid above 50°C during drying. |

| Bis-Hydroxymethyl Impurity | Excess Formaldehyde. | The target molecule still has an acidic | Stoichiometry Control: Reduce Formaldehyde to 1.05–1.1 equivalents . Avoid large excesses. |

| Low Yield / Recovered SM | Retro-Aldol Reversion. | The reaction is an equilibrium. Extended time at high temp shifts equilibrium back to SM. | Kinetic Control: Stop reaction immediately upon consumption of SM. Do not "soak" the reaction overnight at elevated temps. |

| Inconsistent Yields | Poor mixing of Paraformaldehyde. | Paraformaldehyde depolymerization is slow and limits the availability of reactive HCHO. | Reagent Change: Use Formalin (37% aq) instead of solid paraformaldehyde for more consistent kinetics, or depolymerize paraformaldehyde separately before addition. |

Optimized Experimental Protocol

This protocol is designed to maximize the hydroxy species while suppressing dehydration.

Reagents:

-

4-Chlorophenylacetic acid (1.0 eq)

-

Potassium Hydroxide (2.2 eq) – Note: 2 eq required for dianion formation/neutralization.

-

Formalin (37% aq. formaldehyde) (1.1 eq)

-

Solvent: Water (or Water/Methanol 4:1)

Step-by-Step Methodology:

-

Enolization (0°C):

-